molecular formula C29H44N4O6 B12788146 12-Oxa-2,6,10-triazatetradecanoic acid, 4,8-dihydroxy-13,13-dimethyl-11-oxo-3-(phenylmethyl)-9-(4-pyridinylmethyl)-, 1,1-dimethylethyl ester, (3S-(3R*,4S*,8S*,9R*))- CAS No. 162538-25-2

12-Oxa-2,6,10-triazatetradecanoic acid, 4,8-dihydroxy-13,13-dimethyl-11-oxo-3-(phenylmethyl)-9-(4-pyridinylmethyl)-, 1,1-dimethylethyl ester, (3S-(3R*,4S*,8S*,9R*))-

Cat. No.: B12788146
CAS No.: 162538-25-2
M. Wt: 544.7 g/mol
InChI Key: HFYNRTHTPCWYOT-CXSMSNRLSA-N
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Description

“12-Oxa-2,6,10-triazatetradecanoic acid, 4,8-dihydroxy-13,13-dimethyl-11-oxo-3-(phenylmethyl)-9-(4-pyridinylmethyl)-, 1,1-dimethylethyl ester, (3S-(3R*,4S*,8S*,9R*))-” is a complex organic compound with a unique structure that includes multiple functional groups such as hydroxyl, oxo, and ester groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of intermediate compounds. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The oxo group can be reduced to form alcohols.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions such as temperature, solvent, and pH need to be carefully controlled.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups may yield ketones, while reduction of the oxo group may yield alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Used in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other biomolecules. The pathways involved may include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other complex organic molecules with multiple functional groups, such as:

  • 12-Oxa-2,6,10-triazatetradecanoic acid derivatives
  • Compounds with similar ester and hydroxyl groups

Uniqueness

What sets this compound apart is its unique combination of functional groups and its specific stereochemistry, which may confer unique properties and activities compared to similar compounds.

Properties

CAS No.

162538-25-2

Molecular Formula

C29H44N4O6

Molecular Weight

544.7 g/mol

IUPAC Name

tert-butyl N-[(2S,3R)-3-hydroxy-4-[[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-phenylbutyl]amino]-1-pyridin-4-ylbutan-2-yl]carbamate

InChI

InChI=1S/C29H44N4O6/c1-28(2,3)38-26(36)32-22(16-20-10-8-7-9-11-20)24(34)18-31-19-25(35)23(17-21-12-14-30-15-13-21)33-27(37)39-29(4,5)6/h7-15,22-25,31,34-35H,16-19H2,1-6H3,(H,32,36)(H,33,37)/t22-,23-,24+,25+/m0/s1

InChI Key

HFYNRTHTPCWYOT-CXSMSNRLSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)[C@@H](CNC[C@H]([C@H](CC2=CC=NC=C2)NC(=O)OC(C)(C)C)O)O

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(CNCC(C(CC2=CC=NC=C2)NC(=O)OC(C)(C)C)O)O

Origin of Product

United States

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